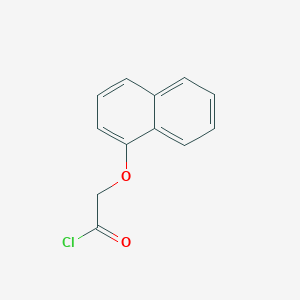

(1-Naphthyloxy)acetyl chloride

Description

The exact mass of the compound (1-Naphthyloxy)acetyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1-Naphthyloxy)acetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Naphthyloxy)acetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-naphthalen-1-yloxyacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOORULWLQVVPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303442 | |

| Record name | (1-naphthyloxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007-12-7 | |

| Record name | 2007-12-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-naphthyloxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-Naphthyloxy)acetyl chloride chemical properties and reactivity

An In-Depth Technical Guide to (1-Naphthyloxy)acetyl chloride: Properties, Reactivity, and Applications

Introduction

(1-Naphthyloxy)acetyl chloride, with the molecular formula C₁₂H₉ClO₂, is a highly reactive aromatic acyl chloride. It serves as a pivotal intermediate in synthetic organic chemistry, valued for its ability to introduce the (1-naphthyloxy)acetyl moiety into a diverse range of molecules. The compound's reactivity is dominated by the electrophilic nature of its carbonyl carbon, which is rendered highly susceptible to nucleophilic attack by the presence of both the adjacent chlorine atom and the oxygen-linked naphthyl group. This guide provides a comprehensive technical overview of its chemical properties, synthesis, core reactivity, and applications, with a focus on providing actionable insights for researchers in chemical synthesis and drug development.

Chemical Identity and Physicochemical Properties

While specific experimental data for (1-Naphthyloxy)acetyl chloride is not extensively documented in publicly available literature, its properties can be reliably inferred from its constituent functional groups and data from its closely related isomer, (2-Naphthyloxy)acetyl chloride.

Data Summary

The following table summarizes key chemical identifiers and physical properties. Data marked with an asterisk (*) corresponds to the isomer (2-Naphthyloxy)acetyl chloride and should be considered an approximation for the 1-isomer.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₉ClO₂ | [1][2] |

| Molecular Weight | 220.65 g/mol | [1][2] |

| CAS Number | 40926-77-0 | [2][3] |

| Appearance | Expected to be a solid at room temperature | - |

| Melting Point | 96-97 °C (Solvent: hexane) | [2] |

| Boiling Point | 339.0 ± 15.0 °C* (Predicted) | [2] |

| Density | 1.278 ± 0.06 g/cm³* (Predicted) | [2] |

| Solubility | Reacts with water and alcohols; soluble in aprotic organic solvents | - |

Spectroscopic Characteristics (Predicted)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the naphthalene ring, typically in the range of 7.0-8.5 ppm. A key diagnostic signal would be a singlet for the two methylene protons (-O-CH₂-C=O) appearing in the 4.5-5.0 ppm region, shifted downfield due to the adjacent oxygen and carbonyl group.

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum is the very strong carbonyl (C=O) stretching vibration of the acyl chloride functional group. This peak is expected to appear at a high frequency, typically in the range of 1780-1815 cm⁻¹ [4]. The presence of the aromatic ring will also give rise to C=C stretching bands around 1500-1600 cm⁻¹ and C-H stretching above 3000 cm⁻¹.

Synthesis and Purification

(1-Naphthyloxy)acetyl chloride is not typically prepared in a single step but is synthesized from its corresponding carboxylic acid, (1-Naphthyloxy)acetic acid. The overall process is a robust two-step sequence.

Synthetic Workflow

The synthesis begins with the etherification of 1-naphthol, followed by the conversion of the resulting carboxylic acid to the target acyl chloride.

Caption: Synthetic pathway for (1-Naphthyloxy)acetyl chloride.

Detailed Experimental Protocol

This protocol provides a validated method for laboratory-scale synthesis.

Part A: Synthesis of (1-Naphthyloxy)acetic acid

This step is a classic Williamson ether synthesis, where the phenoxide of 1-naphthol acts as a nucleophile to displace a halide from a chloroacetic acid derivative[2].

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-naphthol (1.0 eq) and a suitable solvent such as acetone or ethanol.

-

Deprotonation: Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydroxide (NaOH, 1.1 eq)[5]. Stir the mixture at room temperature for 30 minutes to form the naphthoxide salt.

-

Causality: The strong base is required to deprotonate the phenolic hydroxyl group, forming the highly nucleophilic naphthoxide anion necessary for the subsequent substitution reaction. Using a slight excess ensures complete conversion.

-

-

Alkylation: Add ethyl chloroacetate (1.1 eq) to the mixture. Heat the reaction to reflux and maintain for 4-6 hours, monitoring by TLC until the starting 1-naphthol is consumed.

-

Causality: Using the ester of chloroacetic acid can lead to higher yields by preventing side reactions associated with the free acid under basic conditions[6]. Refluxing provides the necessary activation energy for the Sₙ2 reaction.

-

-

Hydrolysis: After cooling, add an aqueous solution of NaOH (2.0 eq) and continue to stir at reflux for 1-2 hours to hydrolyze the intermediate ester to the carboxylate salt.

-

Workup and Isolation: Cool the mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with cold 2M HCl until the pH is ~2, causing the (1-Naphthyloxy)acetic acid to precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from an ethanol/water mixture yields the pure carboxylic acid[5].

Part B: Synthesis of (1-Naphthyloxy)acetyl chloride

This step involves the conversion of the carboxylic acid to the highly reactive acyl chloride using a chlorinating agent. Thionyl chloride (SOCl₂) is preferred as its byproducts (SO₂ and HCl) are gaseous, simplifying purification[7].

-

Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a gas trap (e.g., a bubbler containing NaOH solution). Add the dry (1-Naphthyloxy)acetic acid (1.0 eq).

-

Chlorination: Add excess thionyl chloride (SOCl₂, 3-5 eq), which can also serve as the solvent. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Causality: The reaction must be conducted under anhydrous conditions as the acyl chloride product will readily hydrolyze back to the carboxylic acid in the presence of water[8]. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

-

-

Reaction: Gently heat the mixture to reflux (approx. 76 °C) for 1-3 hours. The reaction is complete when gas evolution ceases.

-

Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude (1-Naphthyloxy)acetyl chloride remains as a residue, which can often be used directly or purified further by vacuum distillation or recrystallization.

Chemical Reactivity and Mechanistic Insights

The reactivity of (1-Naphthyloxy)acetyl chloride is defined by the acyl chloride functional group. It is a potent acylating agent that undergoes nucleophilic acyl substitution with a wide range of nucleophiles[8][9].

The Nucleophilic Acyl Substitution Mechanism

The reaction proceeds via a two-step addition-elimination mechanism[10][11].

-

Nucleophilic Addition: The nucleophile (Nu-H) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a transient, unstable tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group. A final deprotonation step yields the neutral product and HCl.

Caption: General mechanism of nucleophilic acyl substitution.

Key Reactions and Protocols

A. Hydrolysis: (1-Naphthyloxy)acetyl chloride reacts vigorously and exothermically with water to hydrolyze back to (1-Naphthyloxy)acetic acid and hydrochloric acid[12][13]. This reaction underscores the need for anhydrous handling and storage conditions.

B. Esterification (Reaction with Alcohols): This reaction produces the corresponding ester and is a fundamental transformation in drug synthesis.

-

Protocol: Dissolve (1-Naphthyloxy)acetyl chloride (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath. Add the desired alcohol (1.0-1.1 eq) followed by a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Causality: The base is crucial for neutralizing the HCl byproduct, which would otherwise protonate the alcohol, deactivating it as a nucleophile, and could cause side reactions[13].

-

C. Amidation (Reaction with Amines): Reaction with primary or secondary amines yields the corresponding secondary or tertiary amides, respectively. This is a common method for creating linkers in bioconjugation or synthesizing active pharmaceutical ingredients.

-

Protocol: Dissolve the amine (1.0 eq) in dry DCM. In a separate flask, dissolve (1-Naphthyloxy)acetyl chloride (1.0 eq) in dry DCM. Cool both solutions to 0 °C. Slowly add the acyl chloride solution to the amine solution. An excess of the amine (2.2 eq) or the addition of an auxiliary base like TEA (1.1 eq) is required. Stir at 0 °C for 30 minutes, then at room temperature for 2-4 hours.

-

Causality: Two equivalents of the amine are required if no other base is used: one acts as the nucleophile, and the second acts as a base to quench the HCl byproduct, forming an ammonium salt[9].

-

Applications in Research and Development

The primary utility of (1-Naphthyloxy)acetyl chloride is as a reactive chemical handle for covalently attaching the (1-naphthyloxy)acetyl group to other molecules.

-

Drug Development: It can be used to synthesize derivatives of existing drugs to modify their pharmacokinetic properties, such as lipophilicity or metabolic stability. The related (2-Naphthyloxy)acetyl chloride has been used as a reagent to synthesize inhibitors of Trypanosoma brucei, the parasite responsible for sleeping sickness[2].

-

Fluorescent Labeling: The naphthalene core is a fluorophore. The isomeric (2-Naphthyloxy)acetyl chloride is used as a pre-column derivatization reagent for the sensitive detection of amino-containing analytes (like pharmaceuticals) by HPLC with fluorescence detection. (1-Naphthyloxy)acetyl chloride is expected to have similar fluorescent properties, making it a potentially valuable tool in analytical chemistry.

-

Agrochemicals: The precursor, (1-Naphthyloxy)acetic acid, is known to be a plant growth regulator[2]. The acyl chloride could be used to synthesize more complex derivatives for agrochemical research.

Safety, Handling, and Storage

(1-Naphthyloxy)acetyl chloride is a hazardous chemical that must be handled with appropriate precautions. As an acyl chloride, it is classified as corrosive and moisture-sensitive[3].

-

Hazards: Causes severe skin burns and eye damage. Reacts violently with water, releasing corrosive HCl gas. The vapor is irritating to the respiratory system.

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat[3]. Avoid all contact with skin and eyes. Do not breathe vapors.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from water, alcohols, bases, and oxidizing agents. The recommended storage temperature is typically 2-8 °C to ensure stability.

References

-

Wikipedia. (n.d.). Acetyl chloride. Retrieved January 17, 2026, from [Link]

-

Chemguide. (n.d.). Nucleophilic Addition / Elimination in the Reactions of Acyl Chlorides. Retrieved January 17, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN107311858B - A kind of synthesis technique of naphthoxyacetic acid.

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Acetyl chloride. Retrieved January 17, 2026, from [Link]

-

Duh, T. H., et al. (2003). (2-Naphthoxy)acetyl chloride, a simple fluorescent reagent. Journal of Chromatography A, 987(1-2), 205-9. Retrieved January 17, 2026, from [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN102391105A - Method for preparing beta-naphthoxyacetic acid.

-

Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved January 17, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. (2-naphthyloxy)acetyl chloride | 40926-77-0 [amp.chemicalbook.com]

- 3. Buy Online CAS Number 40926-77-0 - TRC - (2-Naphthyloxy)acetyl Chloride | LGC Standards [lgcstandards.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. 1-萘甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. reddit.com [reddit.com]

- 7. 1-Naphthoyl chloride(879-18-5) 1H NMR spectrum [chemicalbook.com]

- 8. Acetyl chloride | CH3COCl | CID 6367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acetyl chloride - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. (2-Naphthyloxy)acetyl Chloride | CymitQuimica [cymitquimica.com]

- 12. (2-Naphthoxy)acetyl chloride, a simple fluorescent reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.winthrop.edu [chem.winthrop.edu]

An In-depth Technical Guide to (1-Naphthyloxy)acetyl chloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (1-Naphthyloxy)acetyl chloride, a key synthetic intermediate with significant applications in organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the drug development field, offering expert insights into its chemical properties, synthesis, and practical applications, grounded in authoritative scientific literature.

Core Chemical Profile

(1-Naphthyloxy)acetyl chloride is a reactive acyl chloride that serves as a primary reagent for introducing the (1-naphthyloxy)acetyl moiety into a variety of molecular scaffolds. This functional group is of considerable interest in medicinal chemistry due to its presence in numerous biologically active compounds.

CAS Number and Molecular Identity

A precise understanding of a chemical's identity is fundamental for all research and development activities.

| Identifier | Value | Source |

| CAS Number | 2235-98-5 | [1] |

| Molecular Formula | C₁₂H₉ClO₂ | |

| Molecular Weight | 220.65 g/mol | |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2OCC(=O)Cl | |

| InChI Key | YWJALYJADJNWLS-UHFFFAOYSA-N |

Molecular Structure

The structure comprises a naphthalene ring linked through an ether oxygen to an acetyl chloride group. This combination of an aromatic, lipophilic naphthalene system and a highly reactive acyl chloride function dictates its chemical behavior and utility.

Caption: Diagram of the (1-Naphthyloxy)acetyl chloride molecular structure.

Synthesis and Mechanistic Insights

The most common and efficient laboratory synthesis of (1-Naphthyloxy)acetyl chloride involves the chlorination of its corresponding carboxylic acid, (1-Naphthyloxy)acetic acid. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to the clean nature of the reaction, where the byproducts are gaseous.

General Reaction Scheme

C₁₀H₇OCH₂COOH + SOCl₂ → C₁₀H₇OCH₂COCl + SO₂(g) + HCl(g)

The reaction is driven to completion by the evolution of sulfur dioxide and hydrogen chloride gases.

Underlying Mechanism: Nucleophilic Acyl Substitution

The conversion of the carboxylic acid to the acyl chloride proceeds via a nucleophilic acyl substitution pathway. The carboxylic acid's hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride. This is followed by a series of steps involving the departure of a chloride ion and the collapse of an intermediate to yield the final acyl chloride.

Caption: A typical workflow for the synthesis of (1-Naphthyloxy)acetyl chloride.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride.[2]

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is charged with (1-Naphthyloxy)acetic acid (1.0 equivalent). The flask is equipped with a reflux condenser, a magnetic stirrer, and a gas outlet connected to a trap for acidic gases.

-

Solvent and Reagent Addition: Anhydrous toluene is added to dissolve the carboxylic acid. Thionyl chloride (typically 1.2 to 1.5 equivalents) is then added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 2-3 hours. The progress of the reaction is monitored by the cessation of HCl and SO₂ gas evolution.

-

Workup and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. The crude (1-Naphthyloxy)acetyl chloride is often used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.

Applications in Drug Development and Chemical Biology

The high reactivity of the acyl chloride group makes (1-Naphthyloxy)acetyl chloride a versatile building block for creating a diverse range of molecules. Its primary role is to acylate nucleophiles such as amines, alcohols, and thiols.

Role as a Derivatizing Agent

(1-Naphthyloxy)acetyl chloride and its 2-isomer have been successfully employed as fluorescent labeling reagents for the sensitive detection of amino-containing pharmaceuticals in analytical methods like HPLC.[3] This highlights its utility in bioanalytical and diagnostic applications.

Scaffold for Biologically Active Molecules

The naphthalene moiety is a well-established pharmacophore found in numerous approved drugs and biologically active compounds.[4] Its incorporation can modulate a compound's pharmacokinetic and pharmacodynamic properties. The (1-naphthyloxy)acetyl group, therefore, serves as a valuable scaffold for the synthesis of novel therapeutic agents. While specific drugs containing this exact moiety are not extensively documented in publicly available literature, the synthetic strategy is widely applicable in the exploration of new chemical entities. For instance, the acylation of various amine-containing heterocyclic cores with (1-Naphthyloxy)acetyl chloride can generate libraries of compounds for screening against various biological targets.

Safety, Handling, and Storage

As a reactive acyl chloride, (1-Naphthyloxy)acetyl chloride presents several hazards that necessitate strict safety protocols.

Primary Hazards

-

Corrosivity: It is corrosive to the skin, eyes, and respiratory tract. Direct contact can cause severe burns.

-

Reactivity with Water: It reacts violently with water and moisture to produce corrosive hydrogen chloride gas and (1-Naphthyloxy)acetic acid.

-

Lachrymator: The vapors are irritating to the eyes and mucous membranes.

Recommended Handling Procedures

-

Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or nitrile).

-

Body Protection: A flame-retardant lab coat and appropriate protective clothing should be worn.

-

-

Work Practices: Use only dry glassware and inert atmosphere techniques (e.g., nitrogen or argon blanket) to prevent contact with moisture.

Storage Guidelines

Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as water, alcohols, bases, and oxidizing agents.

Conclusion

(1-Naphthyloxy)acetyl chloride is a potent and versatile chemical reagent that holds significant value for chemists in both academic and industrial settings, particularly within the realm of drug discovery and development. Its utility is defined by the reactive acyl chloride functionality, which allows for the efficient introduction of the (1-naphthyloxy)acetyl scaffold into a wide range of molecular architectures. A comprehensive understanding of its synthesis, reactivity, and, most importantly, its safe handling, is crucial for leveraging its full potential in the creation of novel and impactful chemical entities.

References

-

Chemical Abstracts Service. (n.d.). 2-(1-Naphthalenyloxy)acetyl chloride. CAS Common Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the synthesis of an acyl chloride from a carboxylic acid. Retrieved from [Link]

-

Duh, T. H., Wu, H. L., Kou, H. S., & Lu, C. Y. (2003). (2-Naphthoxy)acetyl chloride, a simple fluorescent reagent. Journal of Chromatography A, 987(1-2), 205–209. [Link]

-

MDPI. (n.d.). Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. Molecules. Retrieved from [Link]

Sources

Solubility of (1-Naphthyloxy)acetyl chloride in organic solvents

An In-Depth Technical Guide to the Solubility of (1-Naphthyloxy)acetyl chloride in Organic Solvents

Abstract

(1-Naphthyloxy)acetyl chloride is a reactive acylating agent critical to the synthesis of various fine chemicals and pharmaceutical intermediates. Its efficacy in synthetic protocols is profoundly dependent on its behavior in solution, making a thorough understanding of its solubility an indispensable tool for researchers, chemists, and process development scientists. This technical guide provides a comprehensive analysis of the solubility of (1-Naphthyloxy)acetyl chloride. We will delve into the molecular characteristics governing its solubility, provide a qualitative solubility profile across a range of common organic solvents, and present a detailed, field-tested protocol for the experimental determination of its solubility. This document is structured to provide not just data, but the causal reasoning behind solvent selection and experimental design, ensuring scientific integrity and practical applicability.

Introduction: The Critical Role of Solubility in Synthesis

In the realm of synthetic organic chemistry, the solvent is not merely a medium but an active participant that influences reaction rates, pathways, and yields. For reactive intermediates like (1-Naphthyloxy)acetyl chloride, selecting an appropriate solvent is the first and often most critical step. Poor solubility can lead to heterogeneous reaction mixtures, reduced reaction rates, and purification challenges. Conversely, a well-chosen solvent ensures optimal molecular interaction, facilitating efficient and controlled chemical transformations.

This guide addresses the solubility of (1-Naphthyloxy)acetyl chloride, a molecule featuring a bulky, nonpolar naphthyl moiety and a highly reactive, polar acyl chloride group. It is important to note that while the user specified "(1-Naphthyloxy)acetyl chloride," the isomeric "(2-Naphthyloxy)acetyl chloride" is more commonly cited in chemical literature and databases.[1][2] The principles and qualitative behaviors discussed herein are broadly applicable to both isomers, as their primary structural features—a large aromatic system and a reactive acyl chloride—are conserved.

Molecular Architecture and Its Impact on Solubility

The solubility of a compound is a direct consequence of its molecular structure. The structure of (1-Naphthyloxy)acetyl chloride dictates a duality in its nature: a large, hydrophobic region and a compact, highly polar, and reactive functional group.

Caption: Molecular Structure of (1-Naphthyloxy)acetyl chloride.

-

The Naphthyl Group: This large, fused aromatic ring system is fundamentally nonpolar and hydrophobic. It will readily engage in van der Waals forces and π-π stacking interactions with aromatic or nonpolar solvents.

-

The Ether Linkage (-O-): The ether group introduces some polarity and a slight bend in the side chain, but its contribution is modest compared to the other functional groups.

-

The Acyl Chloride Group (-COCl): This is the molecule's reactive center. The carbonyl group (C=O) is highly polar, and the electronegative chlorine atom further enhances the electrophilicity of the carbonyl carbon.[3] This group is capable of strong dipole-dipole interactions. However, unlike carboxylic acids, it cannot act as a hydrogen bond donor.[4][5]

This structural duality is the key to understanding its solubility. A solvent must be able to effectively solvate both the nonpolar naphthyl "tail" and the polar acyl chloride "head."

| Property | Value | Source |

| CAS Number | 40926-77-0 (for 2-isomer) | [1][2] |

| Molecular Formula | C₁₂H₉ClO₂ | [2] |

| Molecular Weight | 220.65 g/mol | |

| Appearance | Colorless to pale yellow liquid/solid | [1] |

| Melting Point | 96-97 °C (for 2-isomer) | [2] |

| Boiling Point | 339.0 ± 15.0 °C (Predicted) | [2] |

| Reactivity | Reacts violently with water and protic solvents.[6] Moisture sensitive.[1] |

Theoretical Framework: "Like Dissolves Like"

The principle of similia similibus solvuntur (like dissolves like) is the cornerstone of solubility prediction. A solute will dissolve best in a solvent that shares similar intermolecular forces.

Caption: Intermolecular forces governing solubility.

For (1-Naphthyloxy)acetyl chloride, this means:

-

Nonpolar, Aprotic Solvents (e.g., toluene, hexane) will effectively solvate the large naphthyl group through van der Waals forces but will do a poor job of solvating the polar acyl chloride group.

-

Polar, Aprotic Solvents (e.g., dichloromethane, acetone) are often the best choice. They possess a polarity sufficient to solvate the acyl chloride head while also having enough nonpolar character or being miscible with nonpolar structures to accommodate the naphthyl tail.[7]

-

Polar, Protic Solvents (e.g., water, ethanol, methanol) are unsuitable. The lone pairs on the oxygen of the solvent molecule will act as nucleophiles, leading to a rapid, often violent, solvolysis reaction rather than simple dissolution.[6][8]

Qualitative Solubility Profile in Common Organic Solvents

Based on the theoretical principles and empirical data from similar compounds, the following qualitative solubility profile can be established.

| Solvent Class | Example(s) | Expected Solubility | Rationale & Causality |

| Halogenated | Dichloromethane (DCM), Chloroform | High | DCM is a solvent of moderate polarity, making it an excellent choice.[9] It effectively solvates both the polar acyl chloride group and the nonpolar aromatic system without being reactive. It is frequently used in reactions involving acyl chlorides.[10][11] |

| Aromatic | Toluene, Benzene | High | The aromatic nature of these solvents leads to strong π-π stacking interactions with the naphthyl group. Their low polarity is sufficient to dissolve the molecule, especially at elevated temperatures. Toluene is a common solvent for Friedel-Crafts acylation reactions.[12] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | These solvents are good general-purpose solvents for many organic compounds.[13] Caution: THF can be cleaved by acyl chlorides, especially in the presence of catalysts or at higher temperatures, to form 4-chlorobutyl esters.[14] Use at low temperatures is advised. |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate is a moderately polar solvent capable of dissolving the compound. However, its own ester group makes it less inert than halogenated or aromatic solvents. It can be a suitable solvent for chromatography or workup procedures.[15] |

| Ketones | Acetone | Moderate to High | Acetone is a polar aprotic solvent that is miscible with a wide range of organic compounds.[7] It should readily dissolve (1-Naphthyloxy)acetyl chloride. Its higher reactivity and lower boiling point may be considerations for certain applications. |

| Amides | N,N-Dimethylformamide (DMF) | High (Reactive) | DMF is a highly polar aprotic solvent that will readily dissolve the compound.[16] Caution: DMF can act as a nucleophile and react with acyl chlorides to form N,N-dimethylamides, particularly at elevated temperatures.[17] It can also serve as a catalyst for acyl chloride formation.[16] |

| Alkanes | Hexane, Heptane | Low to Moderate | These nonpolar solvents will interact favorably with the naphthyl group but poorly with the acyl chloride moiety. Solubility is expected to be limited but may be sufficient for crystallization procedures, as suggested by its reported recrystallization from hexane.[2] |

| Protic Solvents | Alcohols (Methanol, Ethanol), Water | Reactive | These solvents are nucleophilic and will react via solvolysis to form the corresponding ester or carboxylic acid.[4][6][18] They are unsuitable for dissolving the compound intact. |

Experimental Protocol for Solubility Determination

Determining the solubility of a reactive compound requires meticulous attention to safety and experimental conditions to prevent degradation of the solute. The following protocol describes a reliable isothermal saturation method.

5.1. Core Directive: Safety First

Acyl chlorides are hazardous.[4] They react violently with water, are corrosive, and are lachrymatory (cause tearing).[4][19] All handling must be performed in a certified chemical fume hood.[20] Personal Protective Equipment (PPE), including safety goggles, a face shield, flame-retardant lab coat, and chemical-resistant gloves, is mandatory.[20][21] Ensure all glassware is oven-dried and the experiment is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[20]

5.2. Experimental Workflow

Caption: Workflow for experimental solubility determination.

5.3. Step-by-Step Methodology

-

Preparation (The Self-Validating System):

-

Causality: To obtain an accurate measurement of solubility, the solute must not decompose. The primary risk is hydrolysis.[1]

-

Action: Oven-dry all glassware (e.g., Erlenmeyer flask, magnetic stir bar, syringes) at 120°C for at least 4 hours and allow to cool in a desiccator. Use freshly opened anhydrous grade solvent or solvent dried over molecular sieves. Assemble the apparatus under a positive pressure of nitrogen or argon.

-

-

Equilibration:

-

Causality: Solubility is an equilibrium process. The system must be given sufficient time at a constant temperature to reach saturation.

-

Action: To a 25 mL Erlenmeyer flask, add a magnetic stir bar and precisely 10.0 mL of the anhydrous solvent. Add (1-Naphthyloxy)acetyl chloride in small portions until a significant amount of excess solid/liquid remains undissolved. Seal the flask and stir the slurry vigorously in a temperature-controlled water bath (e.g., 25.0 ± 0.1 °C) for 24 hours.

-

-

Sampling:

-

Causality: The sample taken for analysis must be representative of the saturated solution and free of any undissolved solute.

-

Action: Stop stirring and allow the excess solute to settle for at least 2 hours. Fit a syringe with a syringe filter (PTFE, 0.45 µm) to exclude particulates. Carefully draw exactly 2.00 mL of the clear supernatant into the syringe.

-

-

Gravimetric Analysis:

-

Causality: The most direct method to determine the mass of the dissolved solute is to remove the solvent and weigh the residue.

-

Action: i. Weigh a clean, dry 20 mL scintillation vial on an analytical balance (record as W₁). ii. Dispense the 2.00 mL sample from the syringe into the vial and reweigh (record as W₂). This step is optional but allows for density calculation. iii. Remove the solvent using a rotary evaporator or by passing a gentle stream of nitrogen over the sample. iv. Place the vial in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved. v. Reweigh the vial containing the dry residue (record as W₃).

-

-

Calculation:

-

Mass of Solute: Mass = W₃ - W₁

-

Solubility (g / 100 mL): Solubility = (Mass of Solute / Volume of Sample) * 100

-

Practical Guidance for Solvent Selection

The choice of solvent is dictated by the intended application. A researcher must balance solubility with reactivity, boiling point, and downstream processing requirements.

Caption: Decision workflow for solvent selection.

-

For Synthesis: Dichloromethane and toluene are excellent first choices for reactions requiring an inert medium.[10][12]

-

For Purification: A solvent system where the compound has high solubility in one solvent (e.g., DCM) and low solubility in another (e.g., hexane) is ideal for recrystallization.

-

For Analysis (e.g., NMR): Deuterated chloroform (CDCl₃) is a suitable choice, as it is an excellent solvent and chemically inert under analytical conditions.

Conclusion

The solubility of (1-Naphthyloxy)acetyl chloride is governed by the interplay between its large, nonpolar naphthyl group and its compact, polar acyl chloride function. This dual nature makes polar aprotic solvents, particularly halogenated and aromatic hydrocarbons, the most effective and inert media for its dissolution. While quantitative data requires careful experimental determination under anhydrous conditions, the principles outlined in this guide provide a robust framework for predicting solubility behavior and making informed solvent selections. Adherence to strict safety protocols is paramount when handling this reactive and hazardous compound. By understanding the causality behind its solubility, researchers can optimize reaction conditions, improve yields, and ensure the safe and effective use of this valuable synthetic intermediate.

References

- Solubility of Things - Diphenylchloromethane acyl chloride. (n.d.).

- Merck Millipore - SAFETY DATA SHEET. (n.d.).

- Sigma-Aldrich - SAFETY DATA SHEET. (2025).

-

BYJU'S - Formation of Acid Chlorides. (n.d.). Retrieved from [Link]

- Sigma-Aldrich - Acetyl chloride - Safety Data Sheet. (2017).

- sathee jee - Chemistry Acid Chloride. (n.d.).

- Carl ROTH - Safety Data Sheet: Acetyl chloride D3. (n.d.).

-

Western Carolina University - Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Retrieved from [Link]

-

Chemguide - an introduction to acyl chlorides (acid chlorides). (n.d.). Retrieved from [Link]

-

Quora - Why do we add toluene and acetyl chloride slowly in a reaction?. (2021). Retrieved from [Link]

- CymitQuimica - CAS 40926-77-0: Acetyl chloride, (2-naphthalenyloxy)-. (n.d.).

-

ACS Omega - Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. (2026). Retrieved from [Link]

-

YouTube - Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides. (2021). Retrieved from [Link]

-

Quora - Acid chloride is hydrolysed more easily than ethyl acetate. Why?. (2018). Retrieved from [Link]

-

PubChem - Acetyl chloride. (n.d.). Retrieved from [Link]

-

Wikipedia - Acyl chloride. (n.d.). Retrieved from [Link]

-

Sciencemadness Wiki - Acetyl chloride. (2024). Retrieved from [Link]

-

Reddit - Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride?. (2021). Retrieved from [Link]

-

Chemistry LibreTexts - Properties of Acyl Halides. (2023). Retrieved from [Link]

-

Wikipedia - Dichloromethane. (n.d.). Retrieved from [Link]

- An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. (n.d.).

-

Request PDF - One-Step Synthesis of α-Chloro Acetophenones from Acid Chlorides and Aryl Precursors. (n.d.). Retrieved from [Link]

-

chemister.ru - ethanoyl chloride. (n.d.). Retrieved from [Link]

-

Wikipedia - Acetyl chloride. (n.d.). Retrieved from [Link]

- The Reaction of Tetrahydrofuran and 2,5-Dimethyltetrahydrofuran with Acyl Halides. (2025).

-

Reddit - Synthesis of Acyl Chlorides with Thionyl Chloride. (2025). Retrieved from [Link]

-

Seneca - Acyl Chlorides & Acylation. (n.d.). Retrieved from [Link]

-

PMC - NIH - Beyond a solvent: triple roles of dimethylformamide in organic chemistry. (n.d.). Retrieved from [Link]

-

Chemguide - nucleophilic addition / elimination in the reactions of acyl chlorides. (n.d.). Retrieved from [Link]

- ACS Publications - Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. (2026).

-

ChemistryStudent - Acyl Chlorides (A-Level). (n.d.). Retrieved from [Link]

-

Save My Exams - Acyl Chlorides & Esters | Edexcel A Level Chemistry Revision Notes 2015. (2025). Retrieved from [Link]

- Studies in naphthalene series. (n.d.).

-

Taylor & Francis - Acetyl chloride – Knowledge and References. (n.d.). Retrieved from [Link]

-

YouTube - Preparations and Reactions of Acyl Chlorides. (2023). Retrieved from [Link]

-

ResearchGate - N,N -Dimethylamination of Acid Chlorides with Dmf | Request PDF. (2025). Retrieved from [Link]

- [CLASS XII CHEMISTRY PRACTICALS] S NH. (n.d.).

Sources

- 1. CAS 40926-77-0: Acetyl chloride, (2-naphthalenyloxy)- [cymitquimica.com]

- 2. (2-naphthyloxy)acetyl chloride | 40926-77-0 [amp.chemicalbook.com]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. byjus.com [byjus.com]

- 5. Acyl chloride - Wikipedia [en.wikipedia.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Acetyl chloride | CH3COCl | CID 6367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ethanoyl chloride [chemister.ru]

- 9. Dichloromethane - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. quora.com [quora.com]

- 13. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. jcsp.org.pk [jcsp.org.pk]

- 16. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. savemyexams.com [savemyexams.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. wcu.edu [wcu.edu]

- 21. geneseo.edu [geneseo.edu]

(1-Naphthyloxy)acetyl Chloride: A Guide to Chemical Stability, Storage, and Handling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Naphthyloxy)acetyl chloride is a valuable reactive intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex molecules. As an acyl chloride, its utility is intrinsically linked to its high reactivity; the electrophilic carbonyl carbon is primed for nucleophilic attack, enabling the facile formation of esters, amides, and other derivatives. However, this same reactivity makes the compound susceptible to degradation, posing significant challenges for its long-term storage and handling. Mismanagement of this reagent not only leads to loss of material and compromised reaction yields but can also introduce impurities that complicate downstream purification and analysis.

This guide provides an in-depth examination of the chemical principles governing the stability of (1-Naphthyloxy)acetyl chloride. Moving beyond simple procedural lists, we will explore the causal mechanisms of its degradation, establish self-validating protocols for storage and handling, and provide a framework for assessing its purity over time. The insights herein are designed to empower researchers to maintain the integrity of this critical reagent, ensuring the reliability and reproducibility of their synthetic endeavors.

The Chemical Profile and Inherent Instability of (1-Naphthyloxy)acetyl Chloride

To understand the stability challenges of (1-Naphthyloxy)acetyl chloride, one must first appreciate its molecular structure. The molecule's reactivity is dominated by the acyl chloride functional group (–COCl).

-

The Electrophilic Carbonyl Carbon: The oxygen and chlorine atoms are highly electronegative and exert a strong electron-withdrawing effect (inductive effect) on the adjacent carbonyl carbon. This polarization creates a significant partial positive charge (δ+) on the carbon, making it an excellent electrophile and highly susceptible to attack by nucleophiles.

-

The Chloride Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group. Once a nucleophile attacks the carbonyl carbon, the tetrahedral intermediate formed can readily collapse, expelling the chloride ion and forming a new, more stable product.

This combination of a highly electrophilic center and a superb leaving group is the fundamental reason for the compound's high reactivity and inherent instability.[1][2] Unlike less reactive carboxylic acid derivatives, acyl chlorides do not require catalysts for many of their reactions. This inherent reactivity dictates that the primary consideration for storage is the strict exclusion of potential nucleophiles.

The Primary Degradation Pathway: Hydrolysis

The most common and rapid degradation pathway for (1-Naphthyloxy)acetyl chloride is hydrolysis, a reaction with water.[3][4] Given the ubiquitous nature of atmospheric moisture, this reaction is the principal adversary to the compound's stability.[5][6]

The reaction proceeds via a nucleophilic addition-elimination mechanism:

-

Nucleophilic Attack: A lone pair of electrons from the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon.[7]

-

Tetrahedral Intermediate Formation: The pi bond of the carbonyl group breaks, and its electrons move to the oxygen atom, forming a transient tetrahedral intermediate.

-

Elimination of Chloride: The carbon-oxygen double bond reforms, and in the process, the chloride ion is ejected as a leaving group.

-

Deprotonation: The chloride ion, now a base, abstracts a proton from the oxonium ion to yield the final products: (1-Naphthyloxy)acetic acid and hydrogen chloride (HCl) gas.[7]

This process is autocatalytic, as the generated HCl can protonate the carbonyl oxygen of another acyl chloride molecule, further enhancing its electrophilicity and accelerating the degradation cascade. The consequences of hydrolysis are severe:

-

Loss of Active Reagent: The desired acyl chloride is consumed, reducing the effective concentration and leading to incomplete reactions or the need to use excess reagent.

-

Formation of Corrosive Byproducts: The generation of HCl gas can create a corrosive microenvironment within the storage container, potentially compromising the container's integrity and posing a safety hazard upon opening.[8]

-

Introduction of Impurities: The resulting carboxylic acid can interfere with the intended reaction or, in some cases, participate in side reactions, leading to a complex product mixture and difficult purification.

Below is a diagram illustrating this critical degradation pathway.

Caption: Hydrolysis of (1-Naphthyloxy)acetyl chloride.

Recommended Storage and Handling Protocols

The cornerstone of maintaining the stability of (1-Naphthyloxy)acetyl chloride is a multi-layered defense against moisture and other incompatible nucleophiles. The following protocols are designed as a self-validating system.

Optimal Storage Conditions

Proper storage is the first line of defense. Based on data for analogous acyl chlorides, the following conditions are mandatory.[3][5][9][10][11]

| Parameter | Recommendation | Rationale (The "Why") |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). | Prevents contact with atmospheric moisture, the primary cause of hydrolysis.[3][5][12] |

| Temperature | Store in a cool, dry, well-ventilated place. Freezer storage (-20°C) is recommended for long-term stability.[9][10] | Low temperatures reduce the kinetic rate of degradation reactions. Cool conditions also lower the vapor pressure of the compound. |

| Container | Use a tightly sealed container with a PTFE-lined cap (e.g., a Sure/Seal™ bottle). | Provides a robust physical barrier against moisture ingress. PTFE liners offer excellent chemical resistance to the corrosive compound and its byproducts.[5] |

| Location | Store in a dedicated corrosives or flammables cabinet, away from incompatible materials. | Prevents accidental contact with bases, alcohols, oxidizing agents, and other reactive chemicals.[5][9][11] |

Workflow for Handling and Dispensing

Every time the container is opened, the compound is at risk. Adhering to a strict, anhydrous handling technique is non-negotiable.

Caption: Anhydrous workflow for dispensing acyl chlorides.

Step-by-Step Handling Protocol:

-

Preparation:

-

Equilibrate: Remove the sealed container from the freezer and allow it to warm completely to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold surfaces of the container and its contents.

-

Glassware: Ensure all glassware, syringes, and needles are thoroughly dried, either in an oven (>125°C overnight) or by flame-drying under vacuum immediately before use.[13]

-

-

Inert Atmosphere Transfer:

-

Purge: Flush the reaction flask and the transfer syringe/needle with a dry inert gas (argon or nitrogen).[13]

-

Dispense: Pierce the septum of the reagent bottle with a needle connected to the inert gas source to create a slight positive pressure. Use a second, dry syringe to withdraw the required volume of the liquid.

-

Seal: Once the transfer is complete, remove the syringe and the gas inlet needle. Immediately re-seal the septum puncture with a small amount of grease or wrap the cap assembly securely with Parafilm® for an extra barrier.

-

-

Storage:

-

Return the reagent bottle promptly to its designated cold storage location.[9]

-

Protocol for Stability and Purity Assessment

For critical applications, such as in drug development, it is essential to verify the purity of (1-Naphthyloxy)acetyl chloride before use, especially if the container has been opened multiple times or stored for an extended period. A stability-indicating method can quantify the parent compound and its primary degradant, (1-Naphthyloxy)acetic acid.

While a specific validated method is not publicly available, a general approach using derivatization followed by HPLC analysis can be adapted.[14] Acyl chlorides are too reactive for direct analysis by reverse-phase HPLC. Derivatization converts the reactive analyte into a stable species that can be easily chromatographed.

Experimental Protocol: Purity Assessment by Derivatization-HPLC

Principle: The acyl chloride is reacted with a nucleophile (e.g., 2-nitrophenylhydrazine or a simple alcohol like methanol) in a controlled manner to form a stable derivative (a hydrazide or ester). The reaction mixture is then analyzed by HPLC to determine the ratio of the derivative to the unreacted carboxylic acid degradant.

Step-by-Step Methodology:

-

Sample Preparation (Perform in a fume hood):

-

Accurately weigh approximately 10-20 mg of (1-Naphthyloxy)acetyl chloride into a clean, dry volumetric flask (e.g., 10 mL).

-

Dissolve and dilute to volume with an anhydrous, inert solvent such as acetonitrile or dichloromethane. This is your Stock Solution .

-

-

Derivatization:

-

In a clean, dry vial, add 1.0 mL of a derivatizing agent solution (e.g., 100 µg/mL 2-nitrophenylhydrazine in acetonitrile or simply 1.0 mL of anhydrous methanol).[14]

-

To this, add a small, precise volume (e.g., 100 µL) of your Stock Solution .

-

Cap the vial and allow the reaction to proceed at room temperature for 30 minutes. The reaction converts the acyl chloride to a stable, UV-active derivative. The (1-Naphthyloxy)acetic acid impurity will not react.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a suitable reverse-phase HPLC system (e.g., C18 column).

-

Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the derivatized product from the (1-Naphthyloxy)acetic acid.

-

Monitor the elution using a UV detector at a wavelength where both the derivative and the acid can be detected.

-

-

Data Interpretation:

-

Calculate the percentage purity by comparing the peak area of the derivatized (1-Naphthyloxy)acetyl chloride to the total area of all related peaks (primarily the derivative and the carboxylic acid degradant).

-

Purity (%) = [Area_derivative / (Area_derivative + Area_acid)] * 100

-

This protocol provides a reliable snapshot of the reagent's integrity, allowing researchers to make informed decisions about its use in synthesis.

Caption: Workflow for purity assessment via derivatization-HPLC.

Summary of Incompatible Materials

To ensure safety and compound stability, (1-Naphthyloxy)acetyl chloride must be kept isolated from a range of materials. Accidental contact can lead to violent reactions and complete degradation of the reagent.

| Incompatible Material Class | Specific Examples | Consequence of Contact |

| Water / Moisture | H₂O, atmospheric humidity | Rapid hydrolysis to carboxylic acid and HCl gas.[3][15] |

| Alcohols | Methanol, Ethanol, Isopropanol | Exothermic reaction to form corresponding esters and HCl.[9][12] |

| Amines | Ammonia, Triethylamine, Pyridine | Vigorous reaction to form corresponding amides and HCl or ammonium salt.[9][12] |

| Strong Bases | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Violent hydrolysis to form carboxylate salt and chloride salt.[9][11] |

| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Potential for vigorous or explosive reaction.[9][11][16] |

Conclusion

(1-Naphthyloxy)acetyl chloride is a potent synthetic tool whose effectiveness is directly tied to its purity. Its inherent reactivity, while beneficial for chemical synthesis, makes it highly vulnerable to degradation, primarily through hydrolysis. By understanding the chemical principles behind its instability and implementing rigorous, multi-layered protocols for storage and handling, researchers can effectively preserve the integrity of this valuable reagent. The systematic exclusion of moisture through the use of an inert atmosphere, proper container selection, cold storage, and meticulous anhydrous transfer techniques is paramount. Furthermore, employing analytical methods to periodically verify purity provides a crucial quality control check, ensuring that synthetic outcomes are both reliable and reproducible. Adherence to the guidelines presented in this document will safeguard not only the material itself but also the integrity of the research it enables.

References

-

Zheng, X., et al. (2017). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. PubMed. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Naphthoyl chloride, 99%. Retrieved from [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

-

Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

Yufeng. (2024). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

-

Unacademy NEET. (2023). Stability of Intermediates | General Organic Chemistry (GOC). YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

Semantic Scholar. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

-

Organic Chemistry Portal. (2021). Acids to Acyl Chlorides, Part 1. YouTube. Retrieved from [Link]

-

SoapMaker's Journal. (2023). Understanding Chemical Stability – Principles and Testing Methods. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

-

Unacademy. (n.d.). A study on the Stability of Intermediates. Retrieved from [Link]

-

Lumen Learning. (n.d.). 5.6. Reactive intermediates | Organic Chemistry 1. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). Acetyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetyl chloride. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetyl chloride (CAS 75-36-5). Retrieved from [Link]

-

Save My Exams. (2024). Test for Acyl Chlorides. Retrieved from [Link]

-

Clark, J. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Chemguide. Retrieved from [Link]

-

Clark, J. (n.d.). acyl chlorides and water, alcohols or phenol. Chemguide. Retrieved from [Link]

-

Quora. (2020). Why is acetyl chloride rapidly hydrolysed by water as compared to benzoyl chloride?. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Reactions of Acyl Chlorides Involving Oxygen Compounds. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ACETYL CHLORIDE. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2013). 1-Acetylnaphthalene. Retrieved from [Link]

Sources

- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. CAS 40926-77-0: Acetyl chloride, (2-naphthalenyloxy)- [cymitquimica.com]

- 5. wcu.edu [wcu.edu]

- 6. Acetyl chloride - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Acetyl chloride | CH3COCl | CID 6367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. fishersci.com [fishersci.com]

A Technical Guide to the Hydrolysis of (1-Naphthyloxy)acetyl Chloride: Mechanism, Kinetics, and Experimental Analysis

Abstract

(1-Naphthyloxy)acetyl chloride is a reactive acyl chloride derivative of significant interest in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility as an acylating agent is fundamentally governed by its reactivity towards nucleophiles, with hydrolysis representing a critical, and often competing, reaction pathway. A thorough understanding of the hydrolysis mechanism is paramount for controlling reaction outcomes, ensuring product purity, and optimizing storage and handling protocols. This guide provides an in-depth examination of the hydrolysis of (1-Naphthyloxy)acetyl chloride, synthesizing mechanistic theory with practical, field-proven experimental insights for researchers, chemists, and drug development professionals.

The Mechanistic Pathway: A Nucleophilic Addition-Elimination Reaction

The hydrolysis of (1-Naphthyloxy)acetyl chloride, like other acyl chlorides, does not proceed through a simple one-step substitution. Instead, it follows a well-established nucleophilic addition-elimination mechanism .[1][2][3] This two-stage process has a lower activation energy than a concerted SN2-type displacement, which accounts for the high reactivity of acyl chlorides compared to analogous alkyl chlorides.[3]

The reaction is initiated by the nucleophilic attack of water on the electrophilic carbonyl carbon. The carbonyl carbon is highly susceptible to attack due to the inductive electron-withdrawing effects of both the chlorine atom and the adjacent oxygen, creating a significant partial positive charge (δ+).[2][3]

The key steps are as follows:

-

Nucleophilic Addition: A lone pair of electrons from the oxygen atom of a water molecule attacks the carbonyl carbon.[1][4] This breaks the pi-bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom, forming a transient, high-energy tetrahedral intermediate .[5][6]

-

Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and in this process, the most stable leaving group is expelled.[4][7] The chloride ion (Cl⁻) is an excellent leaving group, far superior to the hydroxyl group, and is thus eliminated.

-

Deprotonation: The resulting species is a protonated carboxylic acid. A base, typically another water molecule or the expelled chloride ion, abstracts a proton from the oxonium ion to yield the final, neutral (1-Naphthyloxy)acetic acid and hydrochloric acid (HCl).[4][5]

The overall transformation results in the substitution of the chloride with a hydroxyl group.[2]

Caption: Figure 1: Nucleophilic Addition-Elimination Mechanism.

Kinetic Profile and Factors Influencing Reaction Rate

The hydrolysis of acyl chlorides generally follows pseudo-first-order kinetics in the presence of a large excess of water.[8] The rate of this reaction is highly sensitive to several experimental parameters. Understanding these factors is crucial for controlling the reaction and minimizing unwanted hydrolysis during other synthetic transformations.

Solvent Effects

The choice of solvent has a profound impact on the hydrolysis rate. The mechanism can shift along a spectrum from a bimolecular SN2-like pathway to a unimolecular SN1-like pathway depending on the solvent's properties.[9][10]

-

Polarity and Ionizing Power: Solvents with high ionizing power, such as aqueous mixtures or fluorinated alcohols, can stabilize the charge separation in the transition state, accelerating the reaction.[11][12] For some acyl chlorides, highly ionizing and weakly nucleophilic solvents can even promote an SN1 mechanism involving a discrete acylium cation intermediate.[9]

-

Nucleophilicity: The solvent's ability to act as a nucleophile is also critical. In mixed solvent systems (e.g., acetone-water, ethanol-water), the rate will be influenced by the nucleophilicity and concentration of the reactive component (water).[10][11]

Electronic Effects

The electronic nature of the naphthyloxy group influences the electrophilicity of the carbonyl carbon. Compared to a simple alkyl group (as in acetyl chloride), the aryloxy group is electron-withdrawing, which should enhance the carbonyl carbon's partial positive charge and increase reactivity. However, the benzene ring in the related benzoyl chloride can exert an electron-releasing resonance effect, which slightly reduces the reactivity of its acyl carbon toward nucleophiles compared to acetyl chloride.[13] The specific electronic contribution of the naphthyloxy group in (1-Naphthyloxy)acetyl chloride will similarly modulate its hydrolysis rate.

Temperature

As with most chemical reactions, the rate of hydrolysis increases with temperature. The reaction is typically highly exothermic.[14] This is an important safety consideration, as uncontrolled hydrolysis can lead to a rapid increase in temperature and pressure due to the evolution of HCl gas.[5]

| Parameter | Influence on Hydrolysis Rate | Causality |

| Solvent Polarity | Increased polarity generally increases the rate. | Stabilization of the polar transition state and charged intermediates.[11] |

| Water Concentration | Increased concentration increases the rate. | Water is a reactant; higher concentration leads to more frequent molecular collisions. |

| Temperature | Increased temperature increases the rate. | Provides molecules with sufficient activation energy to overcome the reaction barrier. |

| Leaving Group | Better leaving group (e.g., Cl⁻ vs. F⁻) increases the rate. | Facilitates the collapse of the tetrahedral intermediate. |

Experimental Protocol: Kinetic Analysis via pH-Stat Titration

To quantify the rate of hydrolysis, a robust and self-validating experimental setup is required. The reaction produces one equivalent of hydrochloric acid (HCl), causing a decrease in the pH of the reaction medium. By monitoring this pH change, or by titrating the acid as it forms, the reaction progress can be accurately tracked.[15] The pH-stat method is a reliable technique for this purpose.

Principle

A pH-stat autotitrator maintains a constant pH in the reaction vessel by adding a standardized base solution at the same rate as the acid is produced by the hydrolysis reaction. The rate of addition of the base is directly proportional to the rate of the reaction.

Step-by-Step Methodology

-

System Preparation:

-

Calibrate a pH electrode and connect it to a pH-stat autotitrator.

-

Thermostat a jacketed reaction vessel to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Add a known volume of the reaction solvent (e.g., a dioxane-water mixture) to the vessel and stir consistently.[10]

-

-

Initiation of Reaction:

-

Prepare a stock solution of (1-Naphthyloxy)acetyl chloride in a dry, inert solvent (e.g., anhydrous acetone or dioxane).[9] Causality: Using an inert solvent prevents premature hydrolysis before the experiment begins.

-

Set the pH-stat to the desired pH (e.g., 7.0).

-

Rapidly inject a small, precise volume of the acyl chloride stock solution into the stirred solvent in the reaction vessel to initiate the hydrolysis.

-

-

Data Acquisition:

-

The pH-stat will immediately begin adding a standardized base (e.g., 0.02 M NaOH) to neutralize the HCl being formed and maintain the set pH.

-

Record the volume of titrant added as a function of time. The data acquisition should continue for at least 3-5 half-lives of the reaction.

-

-

Data Analysis:

-

The reaction follows pseudo-first-order kinetics. The integrated rate law is: ln(V∞ - Vt) = -kt + ln(V∞)

-

Vt is the volume of titrant added at time t.

-

V∞ is the volume of titrant added when the reaction is complete.

-

k is the pseudo-first-order rate constant.

-

-

Plot ln(V∞ - Vt) versus time (t). The plot should be a straight line with a slope of -k.

-

-

Self-Validation & Controls:

-

Purity Check: Ensure the purity of the (1-Naphthyloxy)acetyl chloride via NMR or GC-MS before use. Impurities can affect kinetic results.

-

Solvent Blank: Run a control experiment by injecting only the inert solvent (e.g., acetone) to ensure it does not cause pH drift.

-

Endpoint Verification: Ensure the reaction goes to completion by monitoring until the titrant addition ceases. The total volume (V∞) should stoichiometrically match the initial amount of acyl chloride.

-

Caption: Figure 2: Workflow for Kinetic Analysis.

Practical Implications and Conclusion

A comprehensive grasp of the hydrolysis mechanism and kinetics of (1-Naphthyloxy)acetyl chloride is not merely an academic exercise; it is essential for practical application.

-

Synthetic Chemistry: When using this reagent for acylation (e.g., ester or amide formation), the reaction must be conducted under strictly anhydrous conditions to prevent the formation of the (1-Naphthyloxy)acetic acid byproduct, which would lower the yield and complicate purification.[16][17]

-

Process Development: For scale-up operations, the exothermic nature of the hydrolysis reaction must be managed with adequate cooling to prevent thermal runaway.

-

Storage and Handling: (1-Naphthyloxy)acetyl chloride must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture, which can cause slow degradation over time.[5][17]

References

-

Bentley, T. W., Jones, R. O., & Koo, I. S. (1996). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. The Journal of Organic Chemistry, 61(21), 7534–7539. [Link]

-

Save My Exams. (n.d.). Acylation Mechanism. A Level Chemistry Revision Notes. [Link]

-

Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water. [Link]

-

lseinjr. (2018, April 1). Nucleophilic acyl substitution: hydrolysis of acid chlorides [Video]. YouTube. [Link]

-

Behera, S. K., & Suresh, A. K. (2020). Experimental set up for hydrolysis of acylchloride monomer. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Dual reaction channels for solvolyses of acyl chlorides in alcohol–water mixtures. [Link]

-

Clark, J. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Chemguide. [Link]

-

Chem-Matics (Chemistry+ Mathematics). (2021, July 29). Mechanism of hydrolysis of Acetyl Chloride|| Organic chemistry [Video]. YouTube. [Link]

-

Schneider, H. J., & Schorr, R. (1983). Solvent Effects on the Steric Course of the Solvolysis of Tertiary Acyclic Derivatives. ResearchGate. [Link]

-

Pau, J., & Beauchamp, J. L. (1974). Gas phase acidic solvolysis reactions of acyl halides by ion cyclotron resonance spectroscopy. Journal of the American Chemical Society, 96(20), 6268-6274. [Link]

-

Bentley, T. W., et al. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6675–6697. [Link]

-

Toro, J. C. O., et al. (2020). Experimental conditions for the hydrolysis of acetyl chloride. ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2020, March 16). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained [Video]. YouTube. [Link]

-

Bentley, T. W., & Jones, R. O. (1996). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. The Journal of Organic Chemistry, 61(21), 7534-7539. [Link]

-

Clark, J. (2023, January 22). Reactions of Acyl Chlorides with Water. Chemistry LibreTexts. [Link]

-

Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629. [Link]

-

Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(10), 5551-5554. [Link]

-

Simpson, G. (2019, March 4). Response to "What should i reconsider in my experiment for acyl chloride to be formed?". ResearchGate. [Link]

-

Queen, A. (1967). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. ResearchGate. [Link]

-

Quora. (2020, June 21). Why is acetyl chloride rapidly hydrolysed by water as compared to benzoyl chloride?. [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. quora.com [quora.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling and Use of (1-Naphthyloxy)acetyl Chloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (1-Naphthyloxy)acetyl chloride (CAS No: 5121-00-6), a reactive acylating agent utilized in advanced organic synthesis, particularly within the pharmaceutical and life sciences sectors. As a Senior Application Scientist, my objective is not merely to list procedures, but to provide the underlying scientific rationale, empowering researchers to make informed, safety-conscious decisions in the laboratory. This document is structured to build a holistic understanding of the risks and mitigation strategies, from chemical properties to emergency response.

Core Principles: Understanding the Inherent Reactivity

(1-Naphthyloxy)acetyl chloride belongs to the acyl chloride class of organic compounds. The high reactivity, which makes it a valuable synthetic tool, is also the primary source of its hazards. The core of its reactivity lies in the electrophilicity of the carbonyl carbon, which is significantly enhanced by the electron-withdrawing effect of the adjacent chlorine atom.

This compound is acutely sensitive to moisture and, more generally, to nucleophiles.[1] When exposed to water, even atmospheric humidity, it undergoes rapid and violent hydrolysis to form 1-naphthyloxyacetic acid and corrosive hydrogen chloride (HCl) gas.[2][3][4] This reaction is highly exothermic and the resulting HCl fumes can cause severe respiratory and tissue damage.[3] Understanding this fundamental reactivity is the cornerstone of its safe handling; every precaution described herein is designed to control and contain this chemical behavior.

Hazard Identification and Comprehensive Risk Assessment

A thorough risk assessment must precede any experiment involving (1-Naphthyloxy)acetyl chloride. The substance is classified as corrosive and causes severe skin burns and eye damage.[5][6]

Key Hazards:

-

Corrosivity: Direct contact with skin, eyes, or mucous membranes results in severe chemical burns.[5][7] The initial hydrolysis on tissue surfaces produces HCl, leading to immediate and deep tissue damage.[3] Ingestion can cause perforation of the esophagus or stomach.[5]

-

Respiratory Tract Damage: Inhalation of vapors or aerosols is extremely hazardous. The material is destructive to the tissues of the upper respiratory tract, and exposure can lead to symptoms ranging from coughing and shortness of breath to chemical pneumonitis and potentially fatal pulmonary edema.[3][7][8]

-

Reactivity: Reacts violently with water, alcohols, amines, and strong bases.[9][10] These reactions are exothermic and can lead to a dangerous increase in temperature and pressure.

-

Thermal Decomposition: In a fire, it can decompose to release highly toxic and irritating gases, including carbon oxides (CO, CO2) and hydrogen chloride gas.[7][11]

The Hierarchy of Controls: A Multi-Layered Safety Approach

Effective risk management relies on a multi-layered approach, prioritizing engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard.

-

Chemical Fume Hood: All manipulations of (1-Naphthyloxy)acetyl chloride, including weighing, transferring, and reaction quenching, must be performed inside a certified chemical fume hood.[2][10][12] This contains vapors and provides a physical barrier in case of a splash.

-

Inert Atmosphere: Given its moisture sensitivity, handling and storing the compound under an inert atmosphere (e.g., nitrogen or argon) is crucial to maintain its integrity and prevent the release of HCl gas.[10][12]

-

Ventilation and Proximity of Safety Equipment: The laboratory must be well-ventilated. An emergency eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[11][13]

Administrative Controls: Standard Operating Procedures (SOPs)

Administrative controls are the work practices that reduce or prevent exposure.

-

Restricted Access: Designate specific areas within the lab for working with highly reactive chemicals and limit access to trained personnel only.

-

Prior Training: All personnel must receive documented training on the specific hazards of acyl chlorides and the procedures outlined in this guide and the substance's Safety Data Sheet (SDS) before commencing work.[2]

-

Waste Management: A clear, pre-defined waste disposal plan for both quenched reaction mixtures and contaminated materials is mandatory. Chemical waste must be segregated and disposed of according to institutional and national hazardous waste regulations.[5][14]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the primary means of protection.

-